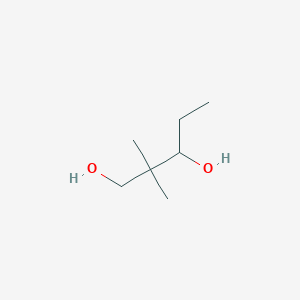
2,2-Dimethyl-1,3-pentanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1,3-pentanediol is an organic compound with the molecular formula C7H16O2. It is a diol, meaning it contains two hydroxyl (OH) groups. This compound is known for its use in various industrial applications, particularly in the production of plasticizers and as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-1,3-pentanediol can be synthesized through several methods. One common method involves the aldol condensation of isobutyraldehyde followed by a Cannizzaro reaction. In this process, isobutyraldehyde is used as a raw material, and sodium alcoholate acts as a catalyst . The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-efficiency catalysts and optimized reaction conditions to maximize yield and minimize energy consumption. The process may also include purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-1,3-pentanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alcohols.
Substitution: Halides or esters.
Scientific Research Applications
2,2-Dimethyl-1,3-pentanediol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the preparation of biologically active molecules.
Medicine: It serves as a building block in the synthesis of pharmaceutical agents.
Industry: It is employed in the production of plasticizers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1,3-pentanediol largely depends on its functional groups. The hydroxyl groups can participate in hydrogen bonding, making the compound useful in various chemical reactions. Additionally, the presence of the dimethyl groups provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
2,2,4-Trimethyl-1,3-pentanediol: Similar in structure but with an additional methyl group.
1,3-Butanediol: A shorter chain diol with similar hydroxyl functionality.
2-Methyl-1,3-propanediol: Another diol with a different carbon chain arrangement .
Uniqueness: 2,2-Dimethyl-1,3-pentanediol is unique due to its specific arrangement of methyl groups and hydroxyl functionalities, which provide distinct steric and electronic properties. These characteristics make it particularly useful in applications requiring specific reactivity and stability .
Properties
CAS No. |
2157-31-5 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
2,2-dimethylpentane-1,3-diol |
InChI |
InChI=1S/C7H16O2/c1-4-6(9)7(2,3)5-8/h6,8-9H,4-5H2,1-3H3 |
InChI Key |
QHDADHHODABHLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)(C)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline](/img/structure/B14741860.png)
![4,4'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one)](/img/structure/B14741863.png)
![4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14741869.png)
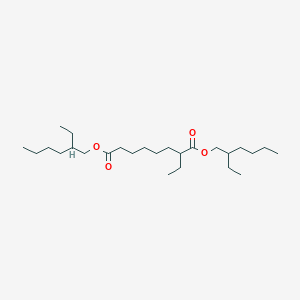
![2,3-Dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14741880.png)
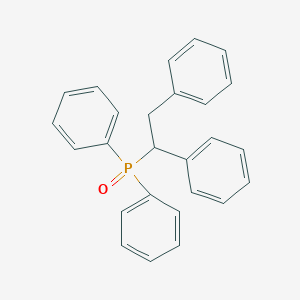
![Ethyl 4-[(ethoxycarbonyl)amino]benzoate](/img/structure/B14741905.png)
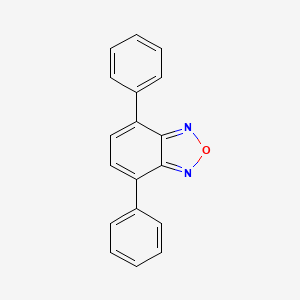
![3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene](/img/structure/B14741919.png)
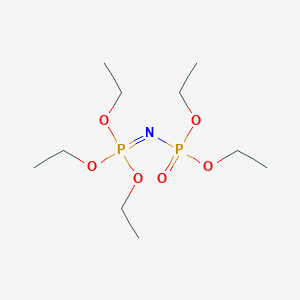
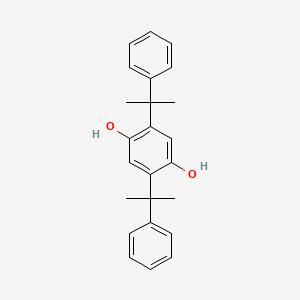
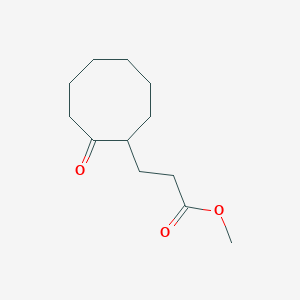
![1,3,6,8,11,13,16,18-Octazatricyclo[16.2.2.28,11]tetracosane-4,5,14,15-tetrathione](/img/structure/B14741949.png)
